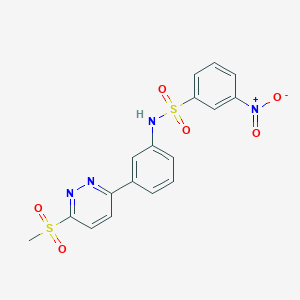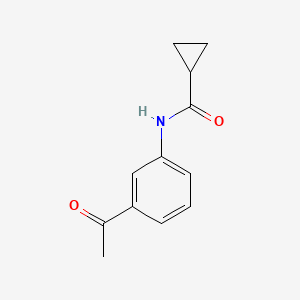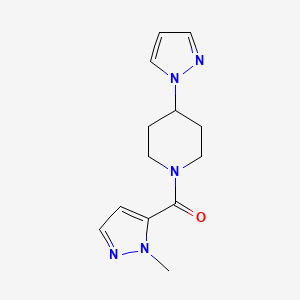
(2-Methylpyrazol-3-yl)-(4-pyrazol-1-ylpiperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methylpyrazol-3-yl)-(4-pyrazol-1-ylpiperidin-1-yl)methanone, also known as MPPM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
(2-Methylpyrazol-3-yl)-(4-pyrazol-1-ylpiperidin-1-yl)methanone exerts its anti-cancer effects by inhibiting the activity of a protein called AKT. AKT is a key regulator of cell survival and proliferation, and its overexpression has been linked to the development and progression of cancer. By inhibiting AKT activity, (2-Methylpyrazol-3-yl)-(4-pyrazol-1-ylpiperidin-1-yl)methanone can induce apoptosis in cancer cells and prevent their growth and proliferation.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, (2-Methylpyrazol-3-yl)-(4-pyrazol-1-ylpiperidin-1-yl)methanone has also been shown to have other biochemical and physiological effects. Studies have shown that (2-Methylpyrazol-3-yl)-(4-pyrazol-1-ylpiperidin-1-yl)methanone can modulate the activity of various enzymes and proteins involved in cellular signaling pathways. It can also affect the levels of certain neurotransmitters in the brain, which may have implications for the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of using (2-Methylpyrazol-3-yl)-(4-pyrazol-1-ylpiperidin-1-yl)methanone in lab experiments is its high potency and specificity. It can selectively target cancer cells and inhibit their growth without affecting normal cells. However, one of the limitations of using (2-Methylpyrazol-3-yl)-(4-pyrazol-1-ylpiperidin-1-yl)methanone is its low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on (2-Methylpyrazol-3-yl)-(4-pyrazol-1-ylpiperidin-1-yl)methanone. One area of interest is in the development of more efficient synthesis methods that can produce larger quantities of the compound. Another area of interest is in the optimization of (2-Methylpyrazol-3-yl)-(4-pyrazol-1-ylpiperidin-1-yl)methanone's anti-cancer effects, such as by combining it with other drugs or using it in combination with radiation therapy. Additionally, (2-Methylpyrazol-3-yl)-(4-pyrazol-1-ylpiperidin-1-yl)methanone's potential therapeutic applications in other areas, such as neurological disorders, should be further explored.
Synthesis Methods
The synthesis of (2-Methylpyrazol-3-yl)-(4-pyrazol-1-ylpiperidin-1-yl)methanone involves the reaction of 2-methylpyrazole with 4-pyrazol-1-ylpiperidine in the presence of a reducing agent. The resulting product is a white crystalline powder that is soluble in organic solvents.
Scientific Research Applications
(2-Methylpyrazol-3-yl)-(4-pyrazol-1-ylpiperidin-1-yl)methanone has been studied for its potential therapeutic applications in various areas of research. One of the most promising areas is in the treatment of cancer. Studies have shown that (2-Methylpyrazol-3-yl)-(4-pyrazol-1-ylpiperidin-1-yl)methanone can inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells.
properties
IUPAC Name |
(2-methylpyrazol-3-yl)-(4-pyrazol-1-ylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O/c1-16-12(3-7-14-16)13(19)17-9-4-11(5-10-17)18-8-2-6-15-18/h2-3,6-8,11H,4-5,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGIUJUXONGVSQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)N2CCC(CC2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-methyl-1H-pyrazole-5-carbonyl)-4-(1H-pyrazol-1-yl)piperidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-dimethoxy-N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]benzamide](/img/structure/B2518643.png)
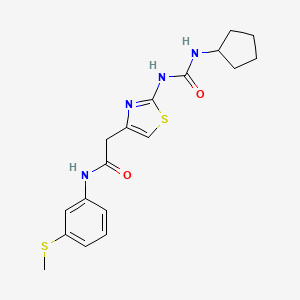

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzofuran-2-carboxamide hydrochloride](/img/structure/B2518648.png)
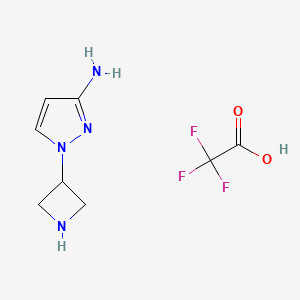
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2518651.png)

![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide](/img/structure/B2518653.png)


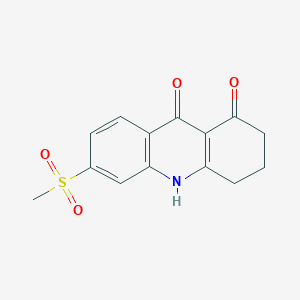
![4-(7-Oxabicyclo[2.2.1]heptane-2-carbonyl)morpholine-3-carbonitrile](/img/structure/B2518661.png)
